Dibutyl 3-oxopentanedioate

Description

Contextualization within Organic Synthesis and Chemical Sciences

β-Keto esters, including dibutyl 3-oxopentanedioate, are highly versatile building blocks in organic synthesis. researchgate.netfiveable.me Their utility stems from the presence of multiple reactive sites, which allow for a wide array of chemical modifications. The acidic α-protons, situated between the two carbonyl groups, are readily removed by a base to form a stabilized enolate, which can then participate in various carbon-carbon bond-forming reactions. This reactivity is central to their application in the synthesis of more complex molecular architectures. numberanalytics.comnumberanalytics.com

The dual functionality of a ketone and an ester within the same molecule provides a platform for constructing diverse molecular frameworks. fiveable.me For instance, the ketone can undergo reactions such as reduction, and aldol (B89426) condensations, while the ester group can be hydrolyzed, transesterified, or converted into other functional groups. nih.govrsc.org This versatility makes dialkyl 3-oxopentanedioates, such as the diethyl and dibutyl esters, key intermediates in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. nbinno.com Specifically, they are instrumental in the synthesis of heterocyclic compounds like pyrazines and pyridines. nbinno.comacs.orgresearchgate.net

Historical Perspectives on β-Keto Ester Chemistry

The history of β-keto ester chemistry is intrinsically linked to the discovery and development of the Claisen condensation. numberanalytics.comwikipedia.orglibretexts.org This pivotal carbon-carbon bond-forming reaction, first reported by Rainer Ludwig Claisen in 1887, involves the reaction of two ester molecules in the presence of a strong base to yield a β-keto ester. numberanalytics.comwikipedia.org Although Geuther had observed a similar reaction in 1863, it was Claisen who elucidated the scope and mechanism, demonstrating that sodium ethoxide, not sodium metal, was the true condensing agent. yale.edu

The Claisen condensation and its intramolecular variant, the Dieckmann condensation, which produces cyclic β-keto esters, have become indispensable tools in the synthetic chemist's arsenal. researchgate.netwikipedia.orglibretexts.org Over the years, the classical chemistry of β-keto esters has been significantly expanded, particularly with the advent of transition metal-catalyzed reactions. For example, palladium-catalyzed reactions of allylic β-keto esters have opened up new avenues for their transformation, leading to the formation of α-allyl ketones, α,β-unsaturated ketones, and other valuable products. nih.gov These advancements have solidified the role of β-keto esters as foundational synthons in modern organic synthesis.

Structural Features and Fundamental Reactivity Principles of Dialkyl 3-Oxopentanedioates

The defining structural feature of dialkyl 3-oxopentanedioates is the 1,3-dicarbonyl moiety, which consists of a ketone and two ester groups. This arrangement of functional groups governs their chemical behavior.

Key Structural and Reactivity Features:

Acidity of α-Protons: The protons on the carbon atom situated between the two carbonyl groups (the α-carbon) are significantly more acidic than those in a simple ketone or ester. This is due to the ability of both carbonyl groups to stabilize the resulting carbanion (enolate) through resonance.

Keto-Enol Tautomerism: Like other β-dicarbonyl compounds, dialkyl 3-oxopentanedioates exist as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding, forming a six-membered ring.

Nucleophilicity of the Enolate: The enolate, readily formed upon treatment with a base, is a potent nucleophile. It can react with a variety of electrophiles, including alkyl halides, acyl chlorides, and other carbonyl compounds, allowing for the introduction of new substituents at the α-position. fiveable.me

Electrophilicity of the Carbonyl Carbons: Both the ketone and the ester carbonyl carbons are electrophilic and can be attacked by nucleophiles. The ketone is generally more reactive towards nucleophiles than the ester.

The reactivity of dialkyl 3-oxopentanedioates is harnessed in a variety of named reactions beyond the Claisen condensation. These include the Hantzsch pyridine (B92270) synthesis and the Biginelli reaction for the synthesis of dihydropyrimidinones. The ability to undergo these diverse transformations underscores their importance as versatile intermediates in the construction of complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 42599-01-9 | chemsrc.com |

| Molecular Formula | C13H22O5 | chemsrc.com |

| Molecular Weight | 258.311 g/mol | chemsrc.com |

This table is interactive. Click on the headers to sort the data.

Table 2: Related Dialkyl 3-Oxopentanedioates

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Diethyl 3-oxopentanedioate | 105-50-0 | C9H14O5 | 202.21 |

| Di-tert-Butyl 3-oxopentanedioate | 28009-80-5 | C13H22O5 | 258.31 |

| Dimethyl 3-oxopentanedioate | 1830-54-2 | C7H10O5 | 174.15 |

This table is interactive. Click on the headers to sort the data.

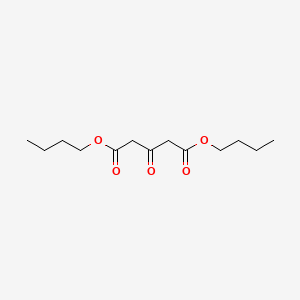

Structure

2D Structure

3D Structure

Properties

CAS No. |

42599-01-9 |

|---|---|

Molecular Formula |

C13H22O5 |

Molecular Weight |

258.31 g/mol |

IUPAC Name |

dibutyl 3-oxopentanedioate |

InChI |

InChI=1S/C13H22O5/c1-3-5-7-17-12(15)9-11(14)10-13(16)18-8-6-4-2/h3-10H2,1-2H3 |

InChI Key |

SAPPVGOXJLSDHG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)CC(=O)CC(=O)OCCCC |

Origin of Product |

United States |

Synthetic Methodologies for Dibutyl 3 Oxopentanedioate

Established Routes to Dialkyl 3-Oxopentanedioates

The synthesis of dialkyl 3-oxopentanedioates, the class of compounds to which dibutyl 3-oxopentanedioate belongs, has been well-established through several classical organic reactions. These routes typically involve the use of readily available starting materials.

Synthesis from Citric Acid and its Derivatives

A common and economically viable route for the industrial production of dialkyl 3-oxopentanedioates (also known as dialkyl 3-oxoglutarates) utilizes citric acid as the starting material. One patented process involves the reaction of citric acid with chlorosulphonic acid, followed by the addition of an alcohol to yield the desired diester. For instance, dimethyl 3-oxoglutarate has been synthesized by reacting citric acid with chlorosulphonic acid in a medium of a lower chlorinated aliphatic hydrocarbon, such as methylene (B1212753) chloride, followed by the addition of methanol (B129727). google.com This method has been shown to produce the target compound in high yields, around 90%. google.com

Another approach starting from citric acid involves its treatment with fuming sulfuric acid to first produce acetonedicarboxylic acid. This intermediate is then esterified in the presence of an acid catalyst, such as sulfuric acid, with the corresponding alcohol. However, this particular method is associated with lower yields of approximately 40% for the diethyl ester and involves the isolation of the unstable acetonedicarboxylic acid intermediate. google.com

| Starting Material | Reagents | Intermediate | Product | Yield | Reference |

| Citric Acid | 1. Chlorosulphonic Acid, Methylene Chloride 2. Methanol | Not Isolated | Dimethyl 3-oxopentanedioate | ~90% | google.com |

| Citric Acid Monohydrate | 1. Fuming Sulfuric Acid 2. Anhydrous Ethanol, Sulfuric Acid | Acetonedicarboxylic Acid | Diethyl 3-oxopentanedioate | ~40% | google.com |

Carbonylation Reactions of Diketene (B1670635)

Carbonylation reactions of diketene represent another significant pathway to dialkyl 3-oxopentanedioates. One such process involves the reaction of diketene with carbon monoxide and a nitrite (B80452) ester in the presence of a palladium halide and a copper salt. Specifically, the synthesis of dimethyl 3-oxoglutarate has been achieved with a yield of about 60% by reacting diketene, carbon monoxide, and methyl nitrite in the presence of palladium chloride and copper(II) chloride at 60°C for 3 hours. google.com A major drawback of this method for industrial-scale production is the use of diketene, which can be a challenging reagent to handle. google.com

Alternatively, dialkyl 3-oxoglutarates can be prepared by reacting ketene (B1206846) with phosgene. The resulting intermediate is then reacted with an aliphatic alcohol, such as methanol or ethanol, to produce the corresponding dialkyl ester. google.com This method, however, is hampered by moderate yields (around 50% for the dimethyl ester) and the use of highly toxic phosgene, making it less suitable for large-scale industrial applications. google.com

| Starting Material(s) | Reagents/Catalyst | Product | Yield | Reference |

| Diketene, Carbon Monoxide, Methyl Nitrite | Palladium Chloride, Copper(II) Chloride | Dimethyl 3-oxopentanedioate | ~60% | google.com |

| Ketene, Phosgene | Methanol | Dimethyl 3-oxopentanedioate | ~50% | google.com |

Development of Specific Esterification and Transesterification Procedures for this compound

The synthesis of this compound specifically can be achieved through direct esterification of 3-oxopentanedioic acid with butanol or by transesterification of another dialkyl 3-oxopentanedioate, such as the dimethyl or diethyl ester, with butanol.

Direct esterification of a carboxylic acid with an alcohol is a fundamental organic reaction, typically catalyzed by a strong acid like sulfuric acid. byjus.com In the context of synthesizing this compound, 3-oxopentanedioic acid would be reacted with butanol in the presence of an acid catalyst. The reaction equilibrium is usually shifted towards the product side by removing the water formed during the reaction. While specific literature detailing this exact reaction for this compound is sparse, the general principles of Fischer esterification are applicable. byjus.com

Transesterification is another viable method, where a more volatile alcohol from a starting ester is displaced by a less volatile one. For example, dimethyl 3-oxopentanedioate can be reacted with butanol in the presence of a catalyst to form this compound and methanol. This reaction can be driven to completion by removing the lower-boiling methanol. Both acid and base catalysts can be employed for transesterification. praiseworthyprize.org

Emerging Catalytic Approaches in Dialkyl 3-Oxopentanedioate Synthesis

Modern synthetic chemistry is increasingly focused on the development of more efficient and environmentally friendly catalytic systems. In the context of dialkyl 3-oxopentanedioate synthesis, several emerging catalytic approaches show promise.

Enzymatic catalysis, particularly with lipases, has gained traction for esterification and transesterification reactions due to high selectivity and mild reaction conditions. For instance, immobilized Candida antarctica lipase (B570770) B (Novozym 435) has been successfully used in the transesterification of butyl-4-methyl-3-oxopentanoate with n-butanol. researchgate.net This suggests that a similar enzymatic approach could be applied to the transesterification of dimethyl or diethyl 3-oxopentanedioate with butanol to produce this compound. The use of microwave irradiation in conjunction with enzymatic catalysis has also been shown to enhance reaction rates and selectivities in the synthesis of related esters. praiseworthyprize.org

The use of solid acid catalysts is another area of active research. These catalysts offer advantages such as ease of separation from the reaction mixture and reusability. For example, various solid acid catalysts, including cation exchange resins, have been investigated for the synthesis of butyl levulinate from fructose (B13574) and butanol, a reaction that involves esterification. researchgate.net Such catalysts could potentially be adapted for the direct esterification of 3-oxopentanedioic acid with butanol.

Furthermore, organocatalysis presents a metal-free alternative for related synthetic transformations. For example, proline-based catalysts have been used to induce asymmetry in reactions involving similar substrates. While not directly applied to the synthesis of this compound, these catalytic systems represent a frontier in the development of more sustainable synthetic methodologies.

| Catalytic Approach | Catalyst Example | Reaction Type | Potential Application | Reference |

| Enzymatic Catalysis | Immobilized Candida antarctica lipase B | Transesterification | Synthesis of this compound | researchgate.net |

| Solid Acid Catalysis | Cation Exchange Resins | Esterification | Synthesis of this compound | researchgate.net |

| Organocatalysis | Proline-based catalysts | Asymmetric reactions | Chiral synthesis of related compounds |

Reaction Mechanisms and Chemical Transformations Involving Dibutyl 3 Oxopentanedioate

Enolate Chemistry and Carbon-Carbon Bond Formation.libretexts.org

The generation of an enolate from dibutyl 3-oxopentanedioate is a critical first step in many of its reactions. libretexts.org The resulting enolate anion is nucleophilic and can attack various electrophiles, leading to the formation of new carbon-carbon bonds. libretexts.org This reactivity is fundamental to its use in constructing more complex molecular frameworks.

The enolate of this compound readily participates in nucleophilic addition reactions with carbonyl compounds. libretexts.orgsavemyexams.com In these reactions, the enolate attacks the partially positive carbon of a carbonyl group, forming a new carbon-carbon bond and, after protonation, a β-hydroxy ketone or a related structure. libretexts.org This class of reactions is a cornerstone of organic synthesis for building larger molecules. libretexts.org

The general mechanism involves the deprotonation of the α-carbon of this compound to form the nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of another molecule, such as an aldehyde or ketone. The resulting intermediate is an alkoxide, which is then protonated to yield the final product. khanacademy.org

| Reactant 1 | Reactant 2 | Reaction Type | Product |

| This compound | Aldehyde/Ketone | Nucleophilic Addition | β-hydroxy-δ-keto-diester |

This compound is a valuable precursor for synthesizing heterocyclic compounds like pyrazoles through condensation and cyclization reactions. semanticscholar.org Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are found in many pharmaceutically active compounds. researchgate.netjocpr.com

The synthesis of pyrazoles often involves the reaction of a β-dicarbonyl compound, such as this compound, with hydrazine (B178648) or its derivatives. researchgate.netrsc.org The reaction typically proceeds through a condensation reaction to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the pyrazole (B372694) ring. The specific substitution pattern on the resulting pyrazole can be controlled by the choice of reactants. rsc.org

For instance, the condensation of a related compound, dimethyl 3-oxopentanedioate, with 5-amino-1H-pyrazole-4-carbaldehyde has been shown to yield pyrazolo[3,4-b]pyridine derivatives. semanticscholar.org While the dibutyl ester is not explicitly mentioned in this specific reaction, the underlying principle of condensing a β-keto ester with a suitable nitrogen-containing precursor to form a heterocyclic system is a well-established synthetic strategy. semanticscholar.orgresearchgate.net

Participation in Multi-component Reactions and Complex Molecule Assembly.organic-chemistry.org

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. organic-chemistry.orgtcichemicals.comnih.gov These reactions are valued for their atom economy and ability to rapidly generate molecular complexity. tcichemicals.comnih.gov this compound, with its multiple reactive sites, is a suitable candidate for participating in such complex transformations.

While specific examples detailing the use of this compound in well-known MCRs like the Hantzsch or Biginelli reactions were not found in the provided search results, its structural features as a β-keto ester make it an ideal component for such reactions. tcichemicals.com For example, the Hantzsch dihydropyridine (B1217469) synthesis involves the condensation of an aldehyde, a β-keto ester, and ammonia (B1221849) or an amine to form dihydropyridines. tcichemicals.com

The general principle of MCRs often involves the initial formation of a key intermediate, such as an enamine or an imine, which then participates in subsequent cyclization and condensation steps. organic-chemistry.org The ability of this compound to form a stable enolate or react with amines makes it a prime candidate for incorporation into the design of novel MCRs for the synthesis of complex molecules.

Derivatization Pathways and Functional Group Interconversions

The functional groups within this compound can be chemically modified to create a variety of derivatives. These transformations can target the ketone, the ester groups, or the active methylene (B1212753) group, leading to a diverse array of new compounds.

Beyond pyrazoles, this compound can serve as a starting material for a range of other heterocyclic systems. sioc-journal.cnmdpi.com The synthesis of heterocyclic compounds is a major focus of organic chemistry due to their prevalence in natural products, pharmaceuticals, and materials science. sioc-journal.cnmdpi.com

For example, the reaction of β-keto esters with various reagents can lead to the formation of pyridines, pyrimidines, and other ring systems. semanticscholar.org The specific outcome depends on the reaction partner and the conditions employed. The condensation of a related dimethyl ester with a pyrazole derivative to form a pyrazolo[3,4-b]pyridine highlights the potential for creating fused heterocyclic systems. semanticscholar.org

| Starting Material | Reagent | Heterocyclic Product |

| This compound | Hydrazine | Pyrazole derivative |

| Dimethyl 3-oxopentanedioate | 5-Amino-1H-pyrazole-4-carbaldehyde | Pyrazolo[3,4-b]pyridine derivative semanticscholar.org |

The structural framework of this compound can be elaborated into scaffolds with recognized biological importance. For instance, derivatives of this compound have been implicated in the synthesis of inhibitors for galectins, a family of proteins involved in cancer and inflammatory diseases. google.com

In one example, the related diethyl 3-oxopentanedioate was used in a reaction with N-(4-azidosulfonylphenyl)acetamide to create a precursor for galectin inhibitors. google.com This demonstrates how the core structure can be functionalized and incorporated into larger molecules designed to interact with biological targets. Furthermore, the synthesis of certain dihydropyrone-containing natural products has involved the alkylation of a 3-oxopentanoate (B1256331) derivative as a key step. chim.it These natural products often exhibit significant biological activity.

Stereochemical Control and Stereoselective Transformations

The control of stereochemistry is a fundamental challenge and a critical area of research in organic synthesis. For a molecule like this compound, which contains a prochiral ketone and two methylene groups that can be functionalized, the ability to control the three-dimensional arrangement of atoms during a chemical transformation is paramount for creating specific, stereochemically defined products. uwindsor.canumberanalytics.com Asymmetric synthesis, the process of converting an achiral unit into a chiral one to produce unequal amounts of stereoisomers, is central to this endeavor. uwindsor.ca This control can be manifested as either diastereoselectivity (the preferential formation of one diastereomer over another) or enantioselectivity (the preferential formation of one enantiomer over another). numberanalytics.com

Research into the stereoselective transformations of β-ketoesters, a class to which this compound belongs, has explored various strategies, including substrate control, the use of chiral auxiliaries, and, most prominently, chiral catalysis. uwindsor.cabeilstein-journals.org These methods are crucial for synthesizing optically active compounds that are valuable as building blocks for pharmaceuticals and other complex natural products. researchgate.net

Diastereoselective Aldol (B89426) and Related Reactions

The enolizable nature of this compound makes it a suitable substrate for aldol-type reactions, where controlling the relative stereochemistry of newly formed stereocenters is a key objective. The choice of reagents and reaction conditions can significantly influence the diastereomeric outcome.

In studies involving structurally related methyl acetoacetate (B1235776) equivalents, the diastereoselectivity of aldol reactions has been shown to be highly dependent on the specific reagents used. For instance, the reaction with a protected (S)-glyceraldehyde using dibutylboron triflate resulted in low diastereoselectivity. thieme-connect.de However, employing a Mukaiyama aldol reaction, which involves a silyl (B83357) enol ether and a Lewis acid like boron trifluoride etherate (BF₃·OEt₂), can lead to a dramatic improvement, yielding products with high diastereoselectivity. thieme-connect.de This highlights the power of reagent selection in directing the stereochemical course of the reaction.

| Aldehyde | Acetoacetate Equivalent | Reagent | Diastereomeric Ratio (d.r.) | Reference |

| Protected (S)-glyceraldehyde 4a | Methyl acetoacetate | Dibutylboron triflate | 66:34 | thieme-connect.de |

| Protected (S)-glyceraldehyde 4b | Silyl enol ether 6 | BF₃·OEt₂ | >95:5 | thieme-connect.de |

This table summarizes the effect of different reagents on the diastereoselectivity of aldol reactions with acetoacetate equivalents, which are structurally analogous to this compound.

Enantioselective Biocatalytic Reductions

The carbonyl group of this compound is a prochiral center, and its stereoselective reduction to a secondary alcohol is a significant transformation that generates a chiral center. Biocatalysis, utilizing whole cells of microorganisms or isolated enzymes, has emerged as a powerful and environmentally benign method for achieving high enantioselectivity in the reduction of prochiral ketones. researchgate.net

Studies on analogous β-ketoesters, such as methyl 3-oxopentanoate and ethyl 3-oxopentanoate, have demonstrated the efficacy of various microorganisms in catalyzing these reductions. researchgate.net Biocatalysts from plants and microbes, including species like Rhodotrula glutinis, have shown remarkable ability to reduce β-ketoesters to their corresponding chiral β-hydroxy esters with high yields and excellent optical purity. researchgate.net This biocatalytic approach offers a promising route for the synthesis of enantiomerically pure hydroxy-pentanedioate derivatives. researchgate.net

| Substrate (Prochiral Ketone) | Biocatalyst | Product | Key Finding | Reference |

| Methyl 3-oxopentanoate | Various microorganisms | Methyl 3-hydroxypentanoate | Chiral alcohols obtained in high yields and optical purity. | researchgate.net |

| Ethyl 3-oxopentanoate | Various microorganisms | Ethyl 3-hydroxypentanoate | Rhodotrula glutinis showed notable performance across substrates. | researchgate.net |

| Benzyl acetoacetate | Various microorganisms | Benzyl-3-hydroxybutyrate | Demonstrates the broad applicability of biocatalysis for β-ketoester reduction. | researchgate.net |

This table presents findings from the stereoselective reduction of various β-ketoesters using biocatalysts, indicating the potential for similar transformations on this compound.

The development of chiral catalysts is a cornerstone of modern asymmetric synthesis, enabling the production of single-enantiomer compounds from achiral starting materials. cam.ac.uknih.gov These catalysts, which can be small organic molecules, metal complexes, or enzymes, create a chiral environment that forces a reaction to proceed along a pathway favoring one stereoisomer. uwindsor.carsc.org The use of such catalysts, even in small amounts, can generate large quantities of an enantiomerically enriched product, making it a highly efficient strategy. cam.ac.uk

Advanced Applications in Organic Synthesis

Dibutyl 3-Oxopentanedioate as a Versatile Synthetic Building Block

The structure of this compound is conducive to a variety of reactions, making it a cornerstone in synthetic organic chemistry. The presence of acidic α-hydrogens adjacent to both the ketone and ester carbonyl groups facilitates enolate formation, a critical step for many carbon-carbon bond-forming reactions. This dual reactivity allows for sequential or controlled reactions at different sites within the molecule, providing chemists with a powerful tool for constructing elaborate molecular architectures.

This compound serves as a foundational molecule for the synthesis of numerous complex chemical intermediates and scaffolds, particularly heterocyclic compounds. Heterocycles are cyclic compounds containing atoms of at least two different elements in their rings and are fundamental to many biologically active molecules and materials. sioc-journal.cnuou.ac.in The reactivity of this compound allows it to be a key component in multi-component reactions, where several starting materials combine in a single step to form a complex product.

For instance, its analog, dimethyl 3-oxopentanedioate, reacts with ortho amide derivatives of alkynecarboxylic acids to form substituted pyran derivatives. thieme-connect.de This type of reaction highlights how the core structure of 3-oxopentanedioate esters can be elaborated into more complex heterocyclic systems. These scaffolds are often key intermediates in the synthesis of pharmaceuticals and other functional organic materials. zioc.ru

The following table summarizes the key reactive sites of this compound and the types of intermediates that can be formed.

| Reactive Site | Type of Reaction | Resulting Intermediates/Scaffolds |

| α-Carbons | Alkylation, Acylation, Condensation (e.g., Knoevenagel, Michael) | Substituted β-keto esters, precursors to cyclic and polyfunctional compounds |

| Ketone Carbonyl | Nucleophilic Addition, Reductive Amination | Alcohols, Amines, Heterocycles (e.g., Pyridines, Pyrimidines) |

| Ester Carbonyls | Saponification, Amidation, Transesterification, Dieckmann Condensation | Diacids, Amides, different Esters, Cyclic β-keto esters |

The synthesis of natural products often involves the construction of complex carbon skeletons with specific stereochemistry. This compound and its derivatives are valuable starting materials in this field. chim.it For example, the core structure is amenable to modifications that introduce chirality, a crucial aspect of many biologically active natural products.

While direct examples involving this compound in specific, well-known natural product syntheses are not extensively documented in readily available literature, its structural motif is central to synthetic strategies. For example, β-keto esters are fundamental building blocks in polyketide synthesis, a class of natural products with diverse biological activities. The principles of using simpler β-dicarbonyl compounds are directly applicable. For instance, related diketones and diols are key intermediates in the synthesis of natural products like (±)-hepialone and (+)-obolactone. chim.it The general strategy involves using the dicarbonyl functionality to build up a carbon chain and then cyclize it to form the core ring structure of the target natural product.

Role in the Construction of Polycyclic and Fused Ring Systems

The ability of this compound to participate in intramolecular reactions makes it particularly useful for constructing polycyclic and fused ring systems. These structures, where two or more rings share atoms, are common in complex natural products and pharmaceutical agents. google.com

A key reaction in this context is the Dieckmann condensation, an intramolecular reaction of a diester to form a cyclic β-keto ester. By carefully designing the substrate, chemists can use this reaction to create five- or six-membered rings. Subsequent reactions can then be used to build additional rings onto this initial scaffold. This strategy has been explored in synthetic studies targeting complex molecules like portentol, where Dieckmann cyclizations were considered key steps in the retrosynthetic analysis. uni-muenchen.de

Furthermore, the reactive ketone and methylene (B1212753) groups can participate in annulation reactions, where a new ring is formed onto an existing one. For example, a Robinson annulation sequence, which combines a Michael addition with an intramolecular aldol (B89426) condensation, could be employed with a derivative of this compound to construct a six-membered ring, leading to a bicyclic system. Such strategies are fundamental in the synthesis of steroids and terpenes. Intramolecular Michael-type reactions of related compounds have been successfully used to prepare a variety of bridged and fused ring systems, demonstrating the power of this approach in creating complex carbocyclic frameworks. nih.gov

Computational Chemistry and Theoretical Investigations of Dibutyl 3 Oxopentanedioate

Molecular Structure, Conformation, and Torsional Potential Energy Analysis

The three-dimensional arrangement of atoms in a molecule dictates many of its physical and chemical properties. Computational methods, such as Density Functional Theory (DFT), are employed to determine the most stable conformations of Dibutyl 3-oxopentanedioate. These calculations involve optimizing the molecular geometry to find the lowest energy structure.

A key aspect of the molecule's flexibility is the rotation around its single bonds. Torsional potential energy analysis involves calculating the energy of the molecule as a function of the dihedral angle of specific bonds. unige.chwolfram.com This analysis reveals the energy barriers between different rotational isomers (rotamers) and identifies the most energetically favorable conformations. For this compound, the rotation around the C-C and C-O bonds of the butyl ester groups and the central pentanedioate (B1230348) chain are of particular interest. The ability to rapidly predict these torsional energy profiles is essential for applications in molecular modeling. chemrxiv.org

Table 1: Calculated Conformational Data for a Torsional Angle in this compound (Illustrative)

| Dihedral Angle (degrees) | Relative Energy (kcal/mol) |

| 0 | 5.2 |

| 60 | 1.0 |

| 120 | 3.5 |

| 180 | 0.0 |

| 240 | 3.5 |

| 300 | 1.0 |

| Note: This table is illustrative and represents typical data obtained from a torsional potential energy scan. Actual values would be derived from specific quantum chemical calculations. |

Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO, Electrophilicity, Nucleophilicity)

The electronic structure of a molecule is fundamental to its reactivity. journalijar.com Frontier Molecular Orbital (FMO) theory is a key concept used to explain chemical reactions, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxibiology.comyoutube.com The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. youtube.com Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting electrophilic sites. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. journalijar.com A smaller gap suggests that the molecule is more easily excited and therefore more reactive. journalijar.com

Reactivity descriptors derived from conceptual DFT, such as electrophilicity and nucleophilicity indices, provide a quantitative measure of a molecule's tendency to act as an electrophile or nucleophile. semanticscholar.org The electrophilicity index (ω) quantifies the ability of a species to accept electrons, while the nucleophilicity index (N) measures its electron-donating capacity. semanticscholar.org These indices are invaluable for predicting the course of polar reactions. semanticscholar.org

Table 2: Calculated Electronic Properties and Reactivity Descriptors for this compound (Illustrative)

| Parameter | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Electrophilicity Index (ω) | 1.5 eV |

| Nucleophilicity Index (N) | 2.8 eV |

| Note: These values are illustrative and would be calculated using specific DFT methods and basis sets. |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for mapping out the intricate pathways of chemical reactions. numberanalytics.com By calculating the potential energy surface, chemists can identify reactants, products, intermediates, and, most importantly, transition states. numberanalytics.com The transition state is a fleeting, high-energy configuration that represents the point of no return in a reaction. mit.edu

For reactions involving this compound, such as its synthesis or subsequent transformations, computational methods can elucidate the step-by-step mechanism. numberanalytics.com This involves locating the transition state structures and calculating their activation energies, which determine the reaction rates. purdue.edu Techniques like the Nudged Elastic Band (NEB) method can be used to find the minimum energy path between reactants and products. fossee.in Understanding these mechanisms at a molecular level allows for the optimization of reaction conditions and the prediction of product selectivity. numberanalytics.com

Prediction of Spectroscopic Parameters for Advanced Characterization (e.g., NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for the structural elucidation and characterization of molecules like this compound. schrodinger.comunl.edu

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. lehigh.edu These predictions are highly useful for assigning experimental NMR signals and can provide insights into conformational effects. schrodinger.com

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated, corresponding to the absorption bands in an infrared (IR) spectrum. labmanager.com This allows for the identification of functional groups present in the molecule. labmanager.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. labmanager.comresearchgate.net The calculated excitation energies and oscillator strengths provide a theoretical basis for interpreting experimental spectra. journalijar.com

Table 3: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopy | Parameter | Predicted Value |

| ¹³C NMR | Chemical Shift (C=O) | ~170-175 ppm |

| ¹H NMR | Chemical Shift (α-CH₂) | ~3.5 ppm |

| IR | Vibrational Frequency (C=O stretch) | ~1730-1750 cm⁻¹ |

| UV-Vis | λ_max | ~210 nm |

| Note: These are typical predicted ranges and would be refined by specific computational models. |

Quantum Chemical Calculations for Energetic and Thermodynamic Profiles

Quantum chemical calculations are essential for determining the energetic and thermodynamic properties of molecules. colab.wsmdpi.com These calculations provide fundamental data such as the heat of formation, Gibbs free energy, enthalpy, and entropy. preprints.orgmdpi.com

Table 4: Calculated Thermodynamic Parameters for this compound at 298.15 K (Illustrative)

| Parameter | Value |

| Enthalpy of Formation (ΔHf°) | -250 kcal/mol |

| Gibbs Free Energy of Formation (ΔGf°) | -180 kcal/mol |

| Entropy (S°) | 150 cal/mol·K |

| Note: These values are illustrative and depend on the level of theory and basis set used in the quantum chemical calculations. |

Advanced Analytical Research Techniques for Dibutyl 3 Oxopentanedioate Analysis

Chromatographic Methodologies in Research and Development

Chromatography is a fundamental tool for separating Dibutyl 3-oxopentanedioate from reaction mixtures, starting materials, and byproducts. The choice of method depends on the specific analytical goal, such as purity assessment or the analysis of volatile components.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds like this compound. rroij.com It is widely used for purity determination and quantification in various samples. pjoes.compjoes.com However, the analysis of β-keto esters by standard reverse-phase (RP) HPLC can be challenging due to the compound's existence as a mixture of keto and enol tautomers, which can lead to poor peak shapes. chromforum.org

To overcome this, several strategies can be employed in method development:

Mixed-Mode Chromatography: Columns that combine multiple retention mechanisms, such as reverse-phase and ion-exchange, can improve peak shape and resolution for challenging compounds like β-diketones. chromforum.org

Temperature Adjustment: Increasing the column temperature can accelerate the interconversion between tautomers, causing them to elute as a single, sharp peak. chromforum.org

Mobile Phase pH Control: Using an acidic mobile phase can also speed up the keto-enol tautomerization, leading to better chromatography. chromforum.org

HPLC systems for analyzing this compound are typically equipped with a UV detector, as the carbonyl groups provide sufficient chromophores for detection. acs.orgrsc.org

Table 1: Typical HPLC Parameters for the Analysis of Ester Compounds

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Gradient of Acetonitrile and Water/Buffer | Elutes compounds with varying polarities. |

| Detector | Diode Array Detector (DAD) or UV Detector | Quantifies the analyte based on UV absorbance. nih.gov |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Injection Volume | 10-20 µL | Amount of sample introduced into the system. |

| Column Temp. | 25-40 °C | Affects retention time and peak shape. chromforum.org |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the analysis of volatile and semi-volatile compounds. etamu.edu It separates components in a mixture, which are then identified by their unique mass spectrum. etamu.edu This method is particularly useful for identifying this compound in complex matrices and for detecting volatile impurities that may be present from its synthesis, such as residual solvents or starting materials. thermofisher.com

In a typical GC-MS analysis, the sample is injected into the instrument, where it is vaporized and carried by an inert gas through a long, coiled column. etamu.edu Separation occurs based on the compounds' boiling points and interactions with the column's stationary phase. etamu.edu As each compound elutes from the column, it enters the mass spectrometer, which bombards it with electrons, causing it to fragment in a reproducible manner. The resulting fragmentation pattern, or mass spectrum, serves as a molecular "fingerprint" that can be compared against spectral libraries for positive identification. etamu.eduresearchgate.net GC-MS has been successfully used to identify and quantify similar compounds, such as dibutyl phthalate, in various samples. nih.govnih.gov

Table 2: General GC-MS Parameters for Ester Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | DB-5MS or similar (e.g., 30 m x 0.25 mm) | A non-polar column suitable for a wide range of compounds. nih.gov |

| Carrier Gas | Helium at ~1 mL/min | Transports the vaporized sample through the column. nih.gov |

| Injector Temp. | 250-300 °C | Ensures complete vaporization of the sample. nih.gov |

| Oven Program | Temperature ramp (e.g., 150°C to 300°C) | Separates compounds based on boiling point. nih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments the molecule to produce a characteristic mass spectrum. nih.gov |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Separates ions based on their mass-to-charge ratio. |

Spectroscopic Characterization Techniques in Research

Spectroscopy is indispensable for the structural elucidation of molecules. Techniques like NMR, IR, and UV-Vis provide detailed information about the connectivity of atoms, the functional groups present, and the electronic properties of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of an organic compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete picture of the molecular skeleton can be constructed.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the two butyl chains and the central pentanedioate (B1230348) backbone. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, including the characteristic carbonyl carbons of the ketone and ester groups. rsc.org Advanced 2D NMR techniques, such as HSQC and HMBC, can be used to definitively assign proton-to-carbon correlations, confirming the compound's structure. resolvemass.ca

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale/Notes |

|---|---|---|---|

| Butyl -CH₃ | ~0.9 (triplet) | ~13.5 | Typical terminal methyl group, similar to dibutyl phthalate. researchgate.netchemicalbook.com |

| Butyl -CH₂- | ~1.4 (sextet) | ~19.0 | Methylene (B1212753) group adjacent to the terminal methyl. |

| Butyl -CH₂- | ~1.6 (quintet) | ~30.5 | Methylene group adjacent to the ester oxygen. |

| Ester O-CH₂- | ~4.1 (triplet) | ~65.0 | Methylene group deshielded by the adjacent oxygen atom. |

| Backbone -CH₂- | ~3.5 (singlet) | ~48.0 | Protons on the carbons between the ketone and ester carbonyls. |

| Ketone C=O | - | ~202.0 | Characteristic chemical shift for a ketone carbonyl carbon. |

Note: Predicted values are based on the analysis of similar structures and standard chemical shift ranges. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of a molecule.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|---|

| C-H (Alkyl) | 2850-3000 | Medium-Strong | Stretching |

| C=O (Ester) | ~1735 | Strong | Stretching libretexts.org |

| C=O (Ketone) | ~1715 | Strong | Stretching libretexts.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV or visible light. msu.edu The chromophores in this compound are the carbonyl (C=O) groups of the ketone and ester. These groups undergo a low-intensity n → π* (n-to-pi-star) electronic transition, which is expected to result in a weak absorption band in the UV region, typically around 270-300 nm for the ketone. msu.edu A more intense π → π* transition would occur at a shorter wavelength, often below the 200 nm cutoff of many standard spectrophotometers. msu.edu

Mass Spectrometry for Molecular Characterization and Impurity Profiling

Mass Spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions, providing exact molecular weight information and structural clues based on fragmentation patterns. sterlingpharmasolutions.com When coupled with a chromatographic separation method like GC or HPLC (i.e., GC-MS or LC-MS), it becomes an unparalleled tool for impurity profiling. thermofisher.combiomedres.us

For this compound (C₁₃H₂₂O₅), the nominal molecular mass is 258 amu. High-Resolution Mass Spectrometry (HRMS) can determine this mass with extreme precision (e.g., to four or five decimal places), which allows for the unambiguous confirmation of the compound's elemental formula, C₁₃H₂₂O₅. resolvemass.casterlingpharmasolutions.com

Impurity profiling is a critical step in pharmaceutical and chemical development to ensure the safety and efficacy of a product. biomedres.us The process involves the detection, identification, and quantification of unwanted chemicals. thermofisher.com Using LC-MS or GC-MS, impurities in a this compound sample can be separated from the main component and analyzed. thermofisher.com Even at very low levels, the mass spectrometer can detect these impurities and provide their molecular weight and fragmentation data, which are essential for structural elucidation and identification. resolvemass.casterlingpharmasolutions.com This allows researchers to understand the impurity's origin, whether from starting materials, side reactions, or degradation.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Dibutyl phthalate |

| Dibutyl adipate |

| Dibutyl 3,3'-thiobispropanoate |

| Di-tert-butyl 3-oxopentanedioate |

| Acetonitrile |

| Helium |

| Carbon |

High-Resolution Mass Spectrometry for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). thermofisher.com Unlike nominal mass instruments, HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, possess high resolving power, enabling the differentiation between molecules with very similar nominal masses (isobaric compounds). thermofisher.com This capability is crucial for confirming the elemental composition of an analyte with a high degree of confidence.

For this compound (C13H22O5), the theoretical exact mass of the neutral molecule is 258.14672 Da. In typical soft ionization techniques like electrospray ionization (ESI), the compound is often observed as a protonated molecule, [M+H]+. The precise mass of this ion can be calculated and then compared against the experimentally measured value. A low mass error, typically below 5 parts per million (ppm), between the theoretical and measured mass provides strong evidence for the compound's identity. nih.gov

The ability of HRMS to resolve the signal of this compound from potential matrix interferences is critical, especially in complex samples. thermofisher.com For instance, a different compound with the same nominal mass but a different elemental formula can be distinguished, preventing false positive identifications.

Table 1: Illustrative HRMS Data for the [M+H]+ Ion of this compound

| Parameter | Value |

| Compound Name | This compound |

| Elemental Formula | C13H22O5 |

| Ion Species | [M+H]+ |

| Theoretical Exact Mass (m/z) | 259.15400 |

| Experimentally Measured Mass (m/z) | 259.15385 |

| Mass Error (ppm) | -0.58 |

| Resolving Power | > 60,000 |

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS or MS²) is a powerful technique used to determine the structure of a molecule. In an MS/MS experiment, a specific ion of interest (the precursor ion) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are then mass-analyzed. semanticscholar.org The fragmentation pattern is often unique to the molecule's structure and can be used for definitive identification and structural elucidation. uab.edu

For the protonated molecule of this compound, [M+H]+ (m/z 259.15), several fragmentation pathways can be proposed based on the principles of ester fragmentation. The analysis of these pathways provides structural information about the precursor ion. mdpi.com Common fragmentation mechanisms include neutral losses of butene (C4H8, 56.06 Da) or butanol (C4H10O, 74.07 Da) from the ester functional groups, as well as cleavages along the carbon backbone.

The fragmentation spectrum would be expected to show characteristic product ions corresponding to these losses. The relative abundance of these fragments is influenced by their chemical stability and the collision energy used. semanticscholar.org

Table 2: Plausible MS/MS Fragmentation Data for the [M+H]+ Ion of this compound

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway Description |

| 259.15 | 203.09 | C4H8 (56.06 Da) | Loss of one butene molecule via McLafferty rearrangement. |

| 259.15 | 185.08 | C4H10O (74.07 Da) | Loss of one butanol molecule. |

| 259.15 | 147.02 | 2 x C4H8 (112.12 Da) | Sequential loss of two butene molecules. |

| 203.09 | 147.02 | C4H8 (56.06 Da) | Loss of a second butene molecule from the m/z 203.09 fragment. |

| 203.09 | 129.01 | C4H10O (74.07 Da) | Loss of a butanol molecule from the m/z 203.09 fragment. |

Development and Validation of Specific Analytical Methods for Research Questions

To accurately quantify this compound in research samples, it is essential to develop and validate a specific analytical method. sysrevpharm.org This process ensures that the method is reliable, reproducible, and suitable for its intended purpose. nih.gov Method validation is a regulatory requirement in many fields and involves demonstrating that the analytical procedure meets predefined acceptance criteria for a range of parameters. elsevier.comgoogle.to

A common approach for the quantification of a specific small molecule like this compound is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The development process involves optimizing chromatographic conditions (e.g., column type, mobile phase composition) to achieve good separation and peak shape, as well as tuning MS/MS parameters (e.g., selecting specific precursor-to-product ion transitions in Multiple Reaction Monitoring mode) for maximum sensitivity and selectivity.

The validation of the method is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). nih.gov Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). sysrevpharm.orgroutledge.com

Table 3: Illustrative Validation Parameters for a Hypothetical LC-MS/MS Method for this compound

| Validation Parameter | Description | Typical Acceptance Criteria for Research |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | No significant interfering peaks at the retention time of the analyte. |

| Linearity (r²) | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.99 |

| Range | The interval between the upper and lower concentrations of the analyte in the sample. | Defined by the linear range, e.g., 1 - 1000 ng/mL |

| Accuracy | The closeness of test results to the true value. | Recovery of 80-120% |

| Precision (%RSD) | The closeness of agreement among a series of measurements. | Repeatability (Intra-day) RSD ≤ 15%; Intermediate Precision (Inter-day) RSD ≤ 20% |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Signal-to-Noise Ratio (S/N) ≥ 3 |

| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | S/N ≥ 10; within accuracy/precision limits |

Catalysis and Catalytic Transformations Involving Dibutyl 3 Oxopentanedioate

Lewis Acid Catalysis in β-Keto Ester Reactivity

Lewis acid catalysis is a cornerstone in activating β-keto esters like Dibutyl 3-oxopentanedioate for various chemical transformations. Lewis acids coordinate to the carbonyl oxygen atoms of the β-keto ester, enhancing the electrophilicity of the molecule and increasing the acidity of the α-protons. This activation facilitates a range of reactions, from carbon-carbon bond formation to functionalization at the α-position.

The coordination of a Lewis acid to the β-keto ester can lead to the formation of a six-membered chelate ring, which influences the conformation and reactivity of the substrate. rsc.org This chelation is crucial for controlling stereoselectivity in many reactions. For example, in the reduction of α-substituted β-keto esters, the choice of Lewis acid can determine the diastereomeric outcome. acs.org Titanium tetrachloride (TiCl₄), for instance, is known to favor chelation-controlled carbonyl additions, leading to high diastereoselectivity. acs.org

Lewis acids are employed to catalyze a variety of reactions involving β-keto esters:

Cross-Claisen Condensation: Non-metal Lewis acids like TBSNTf₂ can catalyze the cross-Claisen condensation of esters to form β-keto esters under mild conditions. researchgate.net

α-Amination: Copper-catalyzed α-amination of β-ketoesters can be achieved by merging aerobic oxidation with Lewis acid catalysis, using N-hydroxycarbamates as the nitrogen source. nih.gov The combination of an N-heterocyclic carbene (NHC) catalyst with a Lewis acid like LiCl can also promote annulation reactions with α-ketoesters. mdpi.com

Asymmetric Halogenation: Chiral Lewis acid complexes can be used for the enantioselective fluorination and chlorination of β-keto esters. oup.com

Aldol (B89426) and Michael Reactions: Palladium enolates, generated from allylic β-keto esters, can undergo Lewis acid-catalyzed aldol and Michael additions. nih.gov

Transesterification: Boronic acids, acting as mild Lewis acids, are effective catalysts for the transesterification of β-keto esters with a range of alcohols. rsc.org

The effectiveness and selectivity of these reactions often depend on the specific Lewis acid used, the solvent, and the reaction temperature. acs.org

| Lewis Acid Catalyst | Reaction Type | Substrate Class | Key Finding |

| Titanium tetrachloride (TiCl₄) | Reduction | α-Alkyl-β-keto esters | Acts as a strong chelating agent, leading to high diastereoselectivity in the synthesis of syn-α-alkyl-β-hydroxy esters. acs.org |

| Cerium trichloride (B1173362) (CeCl₃) | Reduction | α-Alkyl-β-keto esters | Promotes the formation of anti-α-alkyl-β-hydroxy esters, demonstrating reversed stereochemical control compared to TiCl₄. acs.org |

| Copper complexes | α-Amination | β-Keto esters | Merges aerobic oxidation and Lewis acid catalysis for the electrophilic α-amination using N-hydroxycarbamates. nih.gov |

| Boronic acids | Transesterification | β-Keto esters | Efficiently catalyzes transesterification with primary and secondary alcohols, specific to β-keto esters due to a stable 6-membered transition state. rsc.org |

| TBSNTf₂ | Cross-Claisen Condensation | Esters | A non-metal Lewis acid that promotes highly chemoselective cross-Claisen condensation to form β-keto esters under mild conditions. researchgate.net |

| Chiral Oxazoline Ligand Complexes | Asymmetric Fluorination | β-Keto esters | Achieves efficient Lewis acid-catalyzed asymmetric fluorination, with enantioselectivity improved by changing the operation sequence. oup.com |

Transition Metal Catalysis for Functionalization and Rearrangements

Transition metal catalysis offers a powerful toolkit for the functionalization and rearrangement of β-keto esters, including this compound. Metals like palladium, ruthenium, copper, and nickel are frequently used to forge new carbon-carbon and carbon-heteroatom bonds, often with high levels of control and efficiency. acs.orgnih.govsioc-journal.cnrsc.org

Palladium catalysis is particularly prominent in the chemistry of allylic β-keto esters. nih.gov These substrates undergo palladium-catalyzed oxidative addition followed by decarboxylation to generate π-allylpalladium enolate intermediates. nih.gov These versatile intermediates can then participate in a variety of subsequent transformations, including:

Reductive Elimination: Leading to α-allyl ketones. nih.gov

β-Hydride Elimination: Forming α,β-unsaturated ketones. nih.gov

Hydrogenolysis: Yielding saturated ketones. nih.gov

Aldol Condensation and Michael Addition: Intermolecular reactions with aldehydes or other electrophiles. nih.gov

A significant challenge in the α-alkylation of β-keto esters is achieving stereoselectivity, as the product can easily racemize. nih.govdntb.gov.ua Synergistic catalyst systems, such as a combination of ruthenium and palladium complexes, have been developed for the asymmetric dehydrative allylation of β-keto esters with allylic alcohols. nih.govdntb.gov.ua This dual catalytic system allows for the formation of α-mono-substituted products with high regio-, diastereo-, and enantioselectivity under nearly neutral conditions that prevent epimerization. dntb.gov.ua

Other notable transition metal-catalyzed reactions include:

Copper-Catalyzed Allylic Alkylation: Using allylic alcohols directly as precursors. researchgate.net

Nickel-Catalyzed Claisen Rearrangements: Asymmetric rearrangements of O-allyl β-ketoesters to produce all-carbon quaternary stereocenters with excellent enantioselectivity. researchgate.net

Iron-Catalyzed Cross-Coupling: Defluorinative cross-coupling of gem-difluoroalkenes with olefins can be achieved using an iron-based catalyst system. nih.gov

These methods highlight the versatility of transition metals in activating and transforming β-keto esters, providing access to a wide range of complex molecular architectures. rsc.org

| Transition Metal | Ligand/System | Reaction Type | Key Finding |

| Palladium(0) | Phosphine (B1218219) ligands | Decarboxylative Allylation | Generates π-allylpalladium enolates from allyl β-keto esters, leading to α-allyl ketones, α,β-unsaturated ketones, or products of aldol/Michael reactions. nih.gov |

| Ruthenium / Palladium | Chiral Ligands (Synergistic) | Dehydrative Allylation | A hybrid system that catalyzes asymmetric condensation of β-keto esters and allylic alcohols with high regio-, diastereo-, and enantioselectivity. nih.govdntb.gov.ua |

| Nickel(II) | Chiral N,N'-dioxide | Asymmetric Claisen Rearrangement | Catalyzes rearrangements of O-allyl β-ketoesters to form products with all-carbon quaternary centers in high yield and enantioselectivity. researchgate.net |

| Copper | BOX ligand | Asymmetric Allylic Alkylation (AAA) | Utilizes allylic alcohols directly for the AAA of β-keto esters to form α-quaternary centers. researchgate.net |

| Iron | Fe-based catalyst | Reductive Cross-Coupling | Couples gem-difluoroalkenes with olefins via a hydrogen atom transfer (HAT) strategy. nih.gov |

Organocatalysis and Biocatalysis in Related Compound Transformations

In addition to metal-based systems, organocatalysis and biocatalysis have emerged as powerful, sustainable alternatives for transformations involving β-keto esters. beilstein-journals.org These methods often provide high stereoselectivity under mild reaction conditions.

Organocatalysis utilizes small, chiral organic molecules to accelerate reactions. For β-keto esters, organocatalysts are particularly effective in promoting asymmetric α-functionalization reactions. Key strategies include:

Enamine/Iminium Activation: Proline and its derivatives can catalyze direct aldol condensations. nih.gov

Hydrogen Bonding Catalysis: Bifunctional catalysts, such as those based on guanidine-bisurea, can activate both the β-keto ester (via enolate formation) and the electrophile (e.g., an azodicarboxylate) through a network of hydrogen bonds. beilstein-journals.org This approach has been successfully applied to the asymmetric α-amination of β-keto esters, yielding products with high enantiomeric excess. beilstein-journals.org

Phase Transfer Catalysis: Chiral Cinchona alkaloid derivatives have been used as phase transfer catalysts for the highly enantioselective α-chlorination of β-keto esters using N-chlorosuccinimide (NCS). acs.org

Biocatalysis employs enzymes or whole microbial cells to perform chemical transformations. numberanalytics.com This approach is prized for its exceptional selectivity (chemo-, regio-, and stereo-) and environmentally benign nature. For β-keto esters, the primary biocatalytic reaction is the asymmetric reduction of the keto group to a secondary alcohol.

Whole-Cell Bioreduction: Various yeast strains, such as Kluyveromyces marxianus and Pichia capsulata, are used to reduce β-keto esters to their corresponding β-hydroxy esters with high enantiomeric excess. tandfonline.comscielo.br The stereochemical outcome ((R)- or (S)-alcohol) can be influenced by the substrate structure and the specific yeast strain used. scielo.br

Isolated Enzymes: Dehydrogenases/reductases, such as (S)-1-phenylethanol dehydrogenase (PEDH), can catalyze the asymmetric reduction of a broad range of β-keto esters to enantiopure secondary alcohols. nih.gov Baeyer–Villiger monooxygenases (BVMOs) can catalyze the oxidative resolution of racemic α-substituted β-keto esters to produce α-acyloxy esters with high enantioselectivity. rsc.org Manganese(II) oxidizing bacteria have also been utilized as whole-cell biocatalysts for the α-hydroxylation of β-keto esters. mdpi.com

| Catalyst Type | Catalyst Example | Reaction Type | Key Finding |

| Organocatalysis | Guanidine-bisurea bifunctional catalyst | Asymmetric α-amination | Promotes reaction with azodicarboxylates, yielding products with up to 94% ee through hydrogen-bonding interactions. beilstein-journals.org |

| Organocatalysis | Hybrid Cinchona alkaloids | Asymmetric α-chlorination | Enables highly enantioselective chlorination (up to 97% ee) with low catalyst loading (0.5 mol%). acs.org |

| Biocatalysis | Kluyveromyces marxianus (whole cells) | Asymmetric Reduction | Reduces various β-keto esters to chiral β-hydroxy esters, with some products achieving >99% ee. scielo.br |

| Biocatalysis | (S)-1-phenylethanol dehydrogenase (PEDH) | Asymmetric Reduction | An isolated enzyme that reduces a wide range of β-keto esters to enantiopure (S)- or (R)-alcohols. nih.gov |

| Biocatalysis | Manganese(II) oxidizing bacteria | α-Hydroxylation | Utilizes biogenic MnO₂ to promote the selective C-O bond formation, achieving α-hydroxylation of β-keto esters in water. mdpi.com |

Research on Ligand Design and Catalyst Optimization for Stereoselective Reactions

Achieving high stereoselectivity in catalytic reactions involving this compound and related β-keto esters is a primary research goal. inflibnet.ac.in The design of chiral ligands and the optimization of the catalyst system are critical to controlling the three-dimensional arrangement of reactants in the transition state. numberanalytics.cominflibnet.ac.in

A key principle in asymmetric catalysis is that a chiral catalyst creates diastereomeric transition states when reacting with a prochiral substrate, leading to the preferential formation of one enantiomer. inflibnet.ac.in The energy difference between these transition states, which dictates the enantiomeric excess (ee), is influenced by subtle steric and electronic interactions between the ligand, metal (if present), and substrate.

Significant research efforts are focused on:

Ligand Modification: The stereochemical outcome of a reaction can be highly dependent on the structure of the ligand. For instance, in the palladium-catalyzed Suzuki cross-coupling of β-enamido triflates, the use of Pd(PPh₃)₄ leads to retention of configuration, whereas Pd(dppf)Cl₂ results in inversion. d-nb.info This demonstrates that the ligand framework directly influences the reaction mechanism and stereoselectivity.

"Side Arm" Strategy: A modern approach to ligand design involves incorporating "side arms" onto established ligand scaffolds like bisoxazolines (BOX). nih.gov These side arms can act as additional ligating groups, steric blockers, or directing groups, allowing for fine-tuning of the catalyst's chiral pocket and electronic properties. This strategy has been successful in developing highly efficient catalysts for reactions where remote control of enantioselection is challenging. nih.gov

Synergistic Catalysis: Combining two different catalytic cycles can enable transformations that are difficult to achieve with a single catalyst. In the stereodivergent allylation of β-keto esters, the interplay between a chiral Ru complex (activating the allylic alcohol) and a chiral Pd complex (generating the enolate) allows for the synthesis of all four possible diastereomers by simply changing the chirality of the respective ligands. dntb.gov.ua

Computational Modeling: Density Functional Theory (DFT) and other computational methods are increasingly used to understand reaction mechanisms and the origins of stereoselectivity. rsc.org These studies can elucidate the noncovalent interactions between the ligand, substrate, and any counterions in the transition state, providing valuable insights for designing more effective and selective catalysts. rsc.org

The continuous development of new ligands and catalytic systems, guided by both experimental screening and computational insights, is essential for advancing stereoselective synthesis. numberanalytics.comresearchgate.net

| Catalyst System / Ligand | Reaction Type | Optimization Focus | Outcome / Insight |

| Ru-BINAP | Asymmetric Hydrogenation | Catalyst-substrate ratio | Optimization led to efficient hydrogenation of β-keto esters with very low catalyst-substrate ratios (up to 1/20,000). researchgate.net |

| Pd(PPh₃)₄ vs. Pd(dppf)Cl₂ | Suzuki Cross-Coupling | Ligand-dependent stereocontrol | The choice of phosphine ligand determines whether the reaction proceeds with retention or inversion of double bond configuration. d-nb.info |

| Trisoxazoline (TOX) Ligands | Friedel-Crafts, Cycloadditions | "Side Arm" Strategy | The side arm acts as a ligating or steric group, creating a fine-tuned chiral environment and enabling remote control of enantioselectivity. nih.gov |

| Iridium-Phosphoramidites | Propargylic C-H Functionalization | Ligand-controlled diastereoselectivity | DFT studies revealed that synergy between the chiral ligand and a counterion (MeOBF₃⁻) controls the diastereoselective outcome. rsc.org |

| Hybrid Cinchona Alkaloids | Asymmetric α-chlorination | Catalyst structure optimization | Screening of different substituents on the alkaloid core identified the optimal catalyst structure for achieving high yield and enantioselectivity. acs.org |

Emerging Research Directions and Future Perspectives in Dibutyl 3 Oxopentanedioate Chemistry

Integration with Advanced Synthetic Methodologies (e.g., Flow Chemistry, Automated Synthesis)

The synthesis of β-keto esters, including dibutyl 3-oxopentanedioate, is increasingly benefiting from the integration of advanced synthetic methodologies like flow chemistry. acs.orgthieme-connect.com These techniques offer significant advantages over traditional batch processes, particularly in terms of safety, efficiency, and scalability. thieme-connect.com

Flow chemistry, or continuous flow synthesis, involves the continuous pumping of reagents through a reactor. This methodology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved product yields and purity. thieme-connect.com For the synthesis of β-keto esters, flow processes have been developed that utilize the reaction of aldehydes with diazoacetates in the presence of a catalyst. acs.orgthieme-connect.com This approach is particularly advantageous as it allows for the safe handling of potentially hazardous reagents like diazo compounds and can be readily scaled up for industrial production. thieme-connect.com

The benefits of employing flow chemistry for the synthesis of compounds like this compound are summarized in the table below:

| Feature | Advantage in Flow Chemistry |

| Heat Transfer | Superior heat exchange allows for better control of exothermic reactions. |

| Safety | Small reaction volumes minimize the risk associated with hazardous reagents and intermediates. thieme-connect.com |

| Scalability | Production can be easily scaled by extending the operation time or by using parallel reactors. |

| Reproducibility | Precise control over reaction parameters ensures high reproducibility between batches. |

While specific applications of fully automated synthesis for this compound are not extensively documented in publicly available literature, the principles of automated synthesis are highly applicable. Automated platforms can integrate reaction execution, work-up, and purification steps, significantly accelerating the discovery and optimization of synthetic routes for novel derivatives.

Exploration of Novel Derivatives with Tailored Reactivity or Specific Research Applications

The core structure of this compound serves as a versatile scaffold for the synthesis of a wide array of novel derivatives with tailored reactivity and potential applications in various fields of research. By modifying the ester groups or functionalizing the backbone of the molecule, researchers can fine-tune its chemical and physical properties.

One area of exploration involves the synthesis of heterocyclic compounds. For instance, derivatives of the related dimethyl 3-oxopentanedioate have been used to create functionally substituted furan (B31954) and resorcinol (B1680541) derivatives. researchgate.net The alkylation of dimethyl 3-oxopentanedioate with reagents like 1,2-dibromoethane (B42909) can lead to the formation of cyclopropane (B1198618) derivatives, which are valuable intermediates in organic synthesis. researchgate.net

Furthermore, the general reactivity of β-keto esters allows for their use as building blocks in the synthesis of more complex molecules. For example, palladium-catalyzed reactions of allylic esters of β-keto acids have been developed to generate palladium enolates, which can then participate in a variety of transformations to form α-allyl ketones and α,β-unsaturated ketones. nih.gov

The exploration of novel derivatives extends to the synthesis of compounds with potential biological activity. By incorporating the 3-oxopentanedioate motif into larger molecules, it is possible to design compounds that can interact with biological targets. The following table provides examples of derivative classes that can be synthesized from 3-oxopentanedioate precursors and their potential research applications.

| Derivative Class | Synthetic Precursor | Potential Research Application |

| Furan derivatives | Dimethyl 3-oxopentanedioate | Intermediates in organic synthesis |

| Resorcinol derivatives | Dimethyl 3-oxopentanedioate | Building blocks for complex molecules researchgate.net |

| α-Allyl ketones | Allyl β-keto esters | Synthetic intermediates nih.gov |

| α,β-Unsaturated ketones | Allyl β-keto esters | Synthetic intermediates nih.gov |

Further Development of Advanced Computational Approaches for Rational Design and Discovery

Advanced computational approaches, particularly Density Functional Theory (DFT) and molecular docking, are playing an increasingly crucial role in the rational design and discovery of novel derivatives of this compound and related β-keto esters. nih.govnih.gov These computational tools provide valuable insights into the electronic structure, reactivity, and potential biological activity of molecules, thereby guiding synthetic efforts and accelerating the discovery process. nih.gov

DFT calculations are employed to study the fundamental properties of β-keto esters, such as their tautomeric equilibria and reactivity. nih.gov For example, DFT can be used to determine the relative stabilities of the keto and enol forms of the molecule, which is critical for understanding its reactivity in different chemical environments. researchgate.netresearchgate.net Furthermore, DFT can be used to calculate various molecular descriptors, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which provide information about the molecule's susceptibility to electrophilic and nucleophilic attack. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. researchgate.net This method is instrumental in the design of novel derivatives of this compound with potential biological applications. orientjchem.orgnih.gov By docking virtual libraries of derivatives into the active site of a target protein, researchers can identify compounds with high binding affinities and predict their potential as therapeutic agents. nih.gov

The application of these computational methods is exemplified in the study of various derivatives where DFT and molecular docking have been used to rationalize their biological activities. nih.govnih.gov

| Computational Method | Application in this compound Research |

| Density Functional Theory (DFT) | - Determination of stable tautomeric forms. nih.gov- Prediction of reactivity and reaction mechanisms. researchgate.net- Calculation of electronic properties (HOMO/LUMO). nih.gov |

| Molecular Docking | - Prediction of binding modes with biological targets. researchgate.net- Virtual screening of derivative libraries. nih.gov- Rational design of compounds with specific biological activities. orientjchem.org |

The continued development and application of these advanced computational approaches will undoubtedly facilitate the rational design and discovery of novel this compound derivatives with tailored properties for a wide range of research applications.

Q & A

Q. How can researchers mitigate bias in literature reviews on the compound’s applications?

- Methodological Answer : Conduct systematic reviews using PRISMA guidelines to ensure inclusion of both positive and negative results. Screen sources for conflicts of interest (e.g., industry-funded studies) and prioritize peer-reviewed journals. Use citation tracking tools (e.g., Web of Science) to identify foundational and contradictory works .

Key Tables for Reference

Q. Table 1: Analytical Techniques for this compound Characterization

| Technique | Application | Sensitivity Limitations |

|---|---|---|

| HRMS | Molecular weight confirmation | Requires high purity (>95%) |

| 2D NMR | Stereochemical resolution | Limited by signal overlap |

| XRD | Crystal structure elucidation | Requires single crystals |

Q. Table 2: Analog Compounds for Ecological Impact Assessment

| Analog | CASRN | Data Source | Endpoint Coverage |

|---|---|---|---|

| Dibutyl adipate | 105-99-7 | OECD SIDS | Developmental toxicity |

| Diisopropyl sebacate | 7491-02-3 | NTP Database | Chronic ecotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.